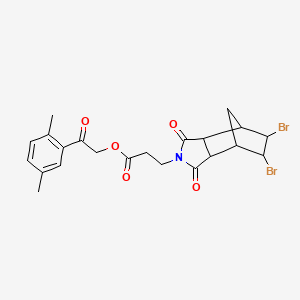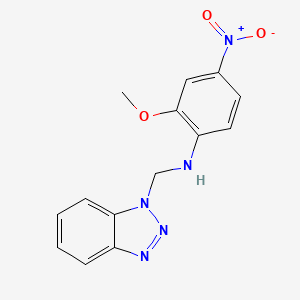![molecular formula C14H12ClN5O2 B12473844 4-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-3-nitroaniline](/img/structure/B12473844.png)
4-chloro-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-3-nitroaniline is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic intermediates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-3-nitroaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of aniline derivatives to introduce the nitro group.
Benzotriazole Introduction: The attachment of the benzotriazole moiety via nucleophilic substitution.
The reaction conditions often involve the use of strong acids, bases, and organic solvents to facilitate the reactions. For example, nitration may be carried out using a mixture of concentrated nitric and sulfuric acids, while chlorination can be achieved using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can yield various derivatives with different functional groups.
Scientific Research Applications
4-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-3-nitroaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Sciences: The compound is utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-3-nitroaniline involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-3-aminoaniline: Similar structure but with an amino group instead of a nitro group.
4-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-3-hydroxyaniline: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of both the chloro and nitro groups in 4-chloro-N-[(5-methyl-1,2,3-benzotriazol-1-yl)methyl]-3-nitroaniline imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C14H12ClN5O2 |
|---|---|
Molecular Weight |
317.73 g/mol |
IUPAC Name |
4-chloro-N-[(5-methylbenzotriazol-1-yl)methyl]-3-nitroaniline |
InChI |
InChI=1S/C14H12ClN5O2/c1-9-2-5-13-12(6-9)17-18-19(13)8-16-10-3-4-11(15)14(7-10)20(21)22/h2-7,16H,8H2,1H3 |
InChI Key |
PISFXLCIASOQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)CNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-(4-methylphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12473766.png)
![N,N'-ethane-1,2-diylbis[4-bromo-N-(2-methylphenyl)-3-nitrobenzamide]](/img/structure/B12473775.png)
![4-(2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B12473778.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B12473786.png)

![3-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B12473793.png)

![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12473802.png)
![({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B12473804.png)

![ethyl 2-[(N,N-dimethylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12473810.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-N-cyclopropylacrylamide](/img/structure/B12473813.png)
![2-(4-chlorophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12473825.png)

